molecular formula C19H19ClN2O3 B2968669 5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941992-84-3

5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2968669
CAS RN: 941992-84-3
M. Wt: 358.82
InChI Key: BCIPXFJVOTWVCA-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Enantioselective Synthesis

Research has developed methods for enantioselective synthesis of piperidines, which are significant in the synthesis of complex molecules including derivatives similar to the compound . For instance, a study detailed the preparation of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, indicating pathways that might be relevant for synthesizing related benzamide derivatives (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Properties

Benzamide derivatives have been synthesized to evaluate their serotonin 4 (5-HT(4)) receptor agonist activity, highlighting potential applications in gastrointestinal motility. This research suggests a pathway for developing compounds with specific receptor targets, enhancing understanding of benzamide derivatives' pharmacological profiles (Sonda et al., 2003).

Neuroleptic Activity

Another study investigated benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats. This research provides insights into the neuroleptic potential of benzamide compounds, including structural analogs to the compound of interest (Iwanami et al., 1981).

Quantitative Analysis

Quantitative analysis methods have been developed for closely related benzamide derivatives, essential for pharmacokinetic evaluations. This research underpins the importance of accurate measurement techniques in drug development processes (Zalavadia, 2016).

Anticancer Potential

The synthesis and evaluation of benzamide derivatives for their cytotoxicity against cancer cell lines highlight the potential therapeutic applications of these compounds in cancer treatment. This line of research contributes to the development of new anticancer agents (Hour et al., 2007).

properties

IUPAC Name

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12-10-14(6-7-16(12)22-9-3-4-18(22)23)21-19(24)15-11-13(20)5-8-17(15)25-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIPXFJVOTWVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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